molecular formula C7H9N3O3 B2466533 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid CAS No. 858269-56-4

2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Cat. No.: B2466533
CAS No.: 858269-56-4
M. Wt: 183.167
InChI Key: DKQZAHBHJXMFIF-UHFFFAOYSA-N
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Description

2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a keto group attached to a dihydropyrimidine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with guanidine to form 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine: Lacks the acetic acid moiety.

    2-(4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid: Lacks the methyl group.

    2-(4-Amino-2-methyl-1,6-dihydropyrimidin-5-yl)acetic acid: Lacks the keto group.

Uniqueness

2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is unique due to the presence of both the acetic acid and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-amino-2-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-3-9-6(8)4(2-5(11)12)7(13)10-3/h2H2,1H3,(H,11,12)(H3,8,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQZAHBHJXMFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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